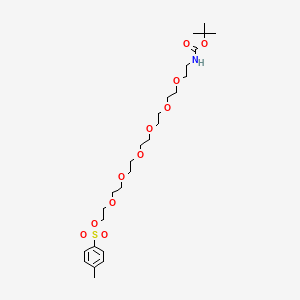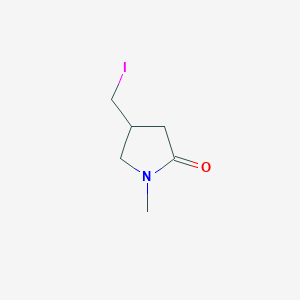![molecular formula C12H11N3O2 B3096988 methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate CAS No. 1295583-28-6](/img/structure/B3096988.png)
methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate
Descripción general
Descripción
The compound “methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate” is an organic compound containing a triazole ring, a phenyl ring, and a propenoate ester group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the double bond in the propenoate group and the aromatic ring, which could have interesting implications for its chemical reactivity. The triazole ring is a heterocycle that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ester group in this compound suggests that it would be polar and might have a higher boiling point than a similar compound without an ester group. The aromatic ring and the triazole ring could contribute to the compound’s stability .Aplicaciones Científicas De Investigación
Catalytic Oxidation and Transfer Hydrogenation : This compound has been involved in the synthesis of ligands for half-sandwich ruthenium complexes. These complexes have been explored for their potential in catalytic oxidation of alcohols and transfer hydrogenation of ketones, showing promise in synthetic chemistry applications (Saleem et al., 2013).
Antimicrobial Properties : Derivatives of this compound have been synthesized and shown significant antimicrobial activity against various bacteria such as Staphylococcus aureus and Escherichia coli. This indicates potential applications in developing new antimicrobial agents (Shaikh et al., 2014); (Swamy et al., 2019).
Antifungal Applications : Some derivatives have also been found to possess antifungal properties, useful in the development of new antifungal agents (Bennett et al., 1988).
Corrosion Inhibition : Certain derivatives have been studied for their role in corrosion inhibition, particularly in protecting mild steel in acidic medium. This suggests potential industrial applications in materials science (Ramaganthan et al., 2015).
Cancer Research : Some derivatives have shown promising results as potential anti-cancer agents, indicating their relevance in medical research and drug development (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate are Manganese (II) and Copper (II) based coordination frameworks . These metal ions play a crucial role in various biochemical processes and are essential for the functioning of several enzymes.
Mode of Action
This compound acts as a redox active linker , successfully incorporating into Mn(II)/Cu(II) based coordination frameworks . It interacts with these targets through its 1,2,4-triazol-1-yl group , which is known for its ability to form stable complexes with certain metals .
Biochemical Pathways
The compound affects the redox states of the Mn(II)/Cu(II) coordination frameworks . This results in changes in the optical properties of the frameworks, potentially making them useful in applications of electrochromic and optical devices .
Pharmacokinetics
Its interaction with mn(ii)/cu(ii) coordination frameworks suggests that it may have unique electrochemical properties
Result of Action
The compound’s action results in the interconversion of different redox states of the Mn(II)/Cu(II) coordination frameworks . This can lead to changes in the optical properties of these frameworks, potentially making them useful in various applications .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting reactivity, it might be studied as a potential building block for the synthesis of more complex molecules. If it has biological activity, it could be studied for potential medicinal uses .
Propiedades
IUPAC Name |
methyl (E)-3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)7-4-10-2-5-11(6-3-10)15-9-13-8-14-15/h2-9H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMXTVBUNQBRV-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143633 | |
| Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1295583-28-6 | |
| Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1295583-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)

![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)


![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
amine](/img/structure/B3096973.png)
![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)
![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)



